molecular formula C10H14O3 B13894446 Methyl 4-cyclopentyloxybut-2-ynoate

Methyl 4-cyclopentyloxybut-2-ynoate

Cat. No.: B13894446
M. Wt: 182.22 g/mol
InChI Key: IWDARGMUIGZVBJ-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyloxybut-2-ynoate is an organic compound characterized by the presence of a cyclopentyloxy group attached to a but-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopentyloxybut-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-cyclopentyloxybut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyloxybut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-cyclopentyloxybut-2-ynoic acid.

    Reduction: 4-cyclopentyloxybut-2-ynol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 4-cyclopentyloxybut-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-cyclopentyloxybut-2-ynoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl but-2-ynoate: A simpler analog without the cyclopentyloxy group.

    Methyl 4,4,4-triphenylbut-2-ynoate: A more complex analog with triphenyl groups.

Uniqueness

Methyl 4-cyclopentyloxybut-2-ynoate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 4-cyclopentyloxybut-2-ynoate

InChI

InChI=1S/C10H14O3/c1-12-10(11)7-4-8-13-9-5-2-3-6-9/h9H,2-3,5-6,8H2,1H3

InChI Key

IWDARGMUIGZVBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCOC1CCCC1

Origin of Product

United States

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